

A Comprehensive Technical Guide to the Synthesis of Terazosin EP Impurity D

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Compound of Interest

Compound Name: Destetrahydrofuranyl terazosin

CAS No.: 102714-74-9

Cat. No.: B3060897

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Introduction

Terazosin is a potent and selective alpha-1 adrenoceptor antagonist widely prescribed for the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[1] In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The European Pharmacopoeia (EP) establishes rigorous standards for active pharmaceutical ingredients (APIs), including specific limits for related substances and impurities.[2][3]

Terazosin EP Impurity D, chemically identified as 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde[4][5], is a significant process-related impurity in the synthesis of Terazosin. Its structure closely resembles the parent API, differing by the presence of a formyl group on the piperazine nitrogen instead of the tetrahydrofuroyl moiety. The presence of this impurity must be meticulously monitored to ensure the quality of the final drug product. This technical guide provides an in-depth exploration of a robust and logical synthesis pathway for Terazosin EP Impurity D, designed to furnish a high-purity reference standard for analytical and quality control purposes.

Part 1: Retrosynthetic Analysis and Strategic Rationale

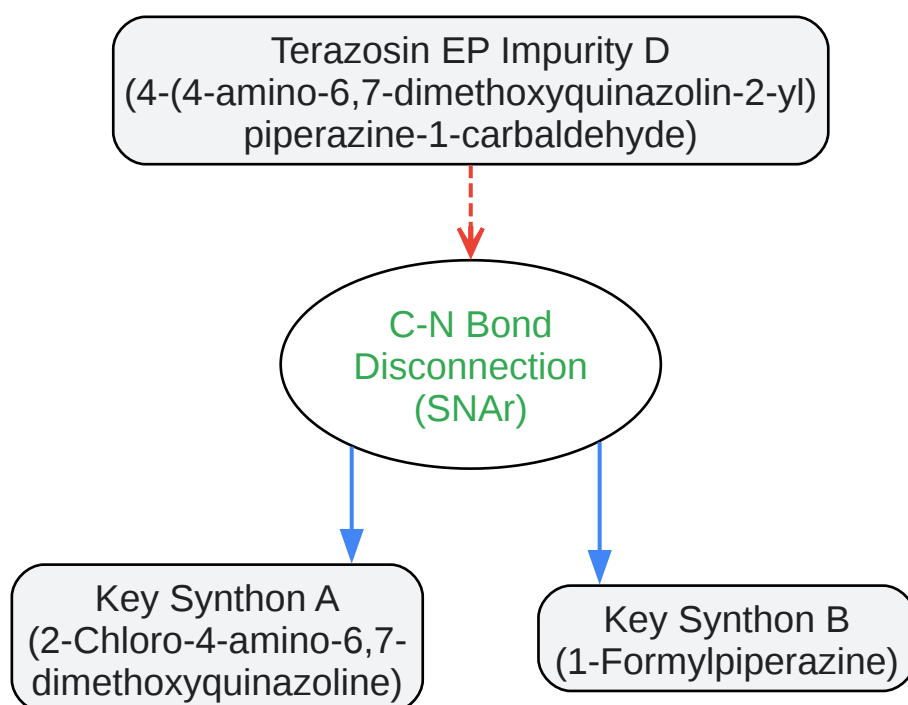
The cornerstone of an efficient chemical synthesis is a logical retrosynthetic strategy. By deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors, we can design a convergent and high-yielding pathway.

The structure of Terazosin EP Impurity D is composed of a 4-amino-6,7-dimethoxyquinazoline core linked to a 1-formylpiperazine moiety via a C-N bond at the 2-position of the quinazoline ring. The most logical and field-proven disconnection point is this very C-N bond. This bond is formed via a nucleophilic aromatic substitution (S_NAr) reaction, a classic and reliable method for constructing this class of compounds.

This retrosynthetic analysis yields two key starting materials:

- Key Synthon A: 2-Chloro-4-amino-6,7-dimethoxyquinazoline
- Key Synthon B: 1-Formylpiperazine

This approach is strategically sound because both precursors are well-documented and accessible, minimizing the complexity and length of the overall synthesis.



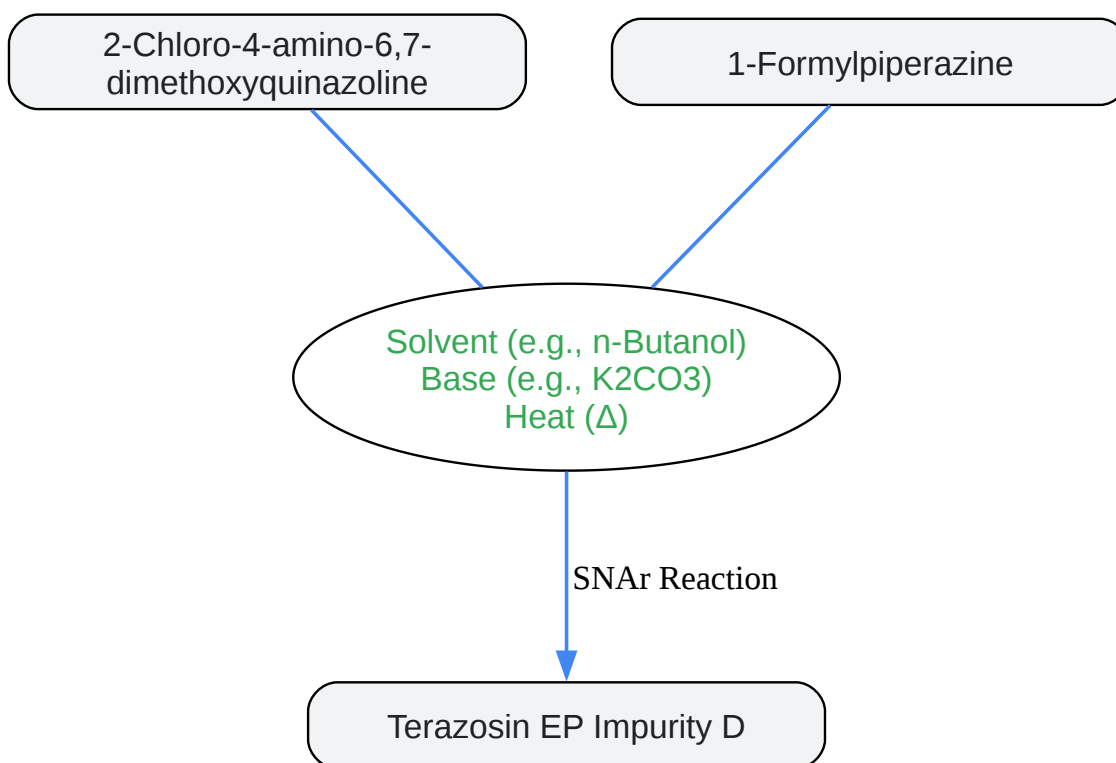
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Caption: Retrosynthetic analysis of Terazosin EP Impurity D.

Part 2: The Core Synthesis Pathway and Mechanistic Insights

The forward synthesis involves the condensation of the two key synthons. This reaction proceeds via a nucleophilic aromatic substitution (S_NAr) mechanism. The electron-deficient quinazoline ring, further activated by the two nitrogen atoms, renders the C2-carbon, bonded to the chlorine leaving group, highly electrophilic. The secondary amine of 1-formylpiperazine acts as the nucleophile, attacking this electrophilic center.

The reaction is typically performed in a polar, aprotic solvent at elevated temperatures to facilitate the reaction kinetics. An acid scavenger (a non-nucleophilic base) is crucial to neutralize the hydrochloric acid (HCl) generated in situ. Without this base, the HCl would protonate the piperazine nitrogen, deactivating it as a nucleophile and halting the reaction.



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Caption: Forward synthesis pathway for Terazosin EP Impurity D.

Detailed Experimental Protocol

This protocol is a representative model and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Materials and Reagents:

- 2-Chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq)
- 1-Formylpiperazine (1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- n-Butanol (solvent)
- Ethyl Acetate (for extraction/crystallization)
- Deionized Water

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-4-amino-6,7-dimethoxyquinazoline (1.0 eq), 1-Formylpiperazine (1.2 eq), and anhydrous Potassium Carbonate (2.5 eq).
- **Solvent Addition:** Add n-butanol to the flask to create a slurry with a concentration of approximately 0.1-0.2 M relative to the starting quinazoline. The use of an alcohol like n-butanol is common in similar syntheses.[6]
- **Reaction Execution:** Heat the reaction mixture to reflux (approx. 117°C for n-butanol) with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-chloroquinazoline is

consumed (typically 6-12 hours).

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the inorganic salts (K_2CO_3 and KCl). Wash the filter cake with a small amount of n-butanol or ethyl acetate.
 - Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid or oil.
- Purification:
 - Dissolve the crude product in a suitable solvent system (e.g., dichloromethane/methanol).
 - Purify the product using silica gel column chromatography to isolate the pure Terazosin EP Impurity D.
 - Alternatively, recrystallization from a suitable solvent such as ethyl acetate or isopropanol can be employed to achieve high purity.
- Drying: Dry the purified product under a vacuum at 40-50°C to a constant weight.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized reference standard must be unequivocally confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose. The data presented below are representative of what would be expected for the confirmed structure of 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbaldehyde.[7][8]

Table 1: Analytical Characterization Data for Terazosin EP Impurity D

Analytical Technique	Parameter	Expected Result/Observation
Appearance	Physical State	Off-white to pale yellow solid.
HPLC-UV	Purity	≥98.0% (area percentage).
Mass Spectrometry (ESI+)	Molecular Ion [M+H] ⁺	Expected: 318.16. Observed: m/z consistent with C ₁₅ H ₂₀ N ₅ O ₃ ⁺ .
¹ H NMR (400 MHz, DMSO-d ₆)	Chemical Shift (δ, ppm)	~8.05 (s, 1H): Formyl proton (-CHO).~7.40 (s, 1H): Quinazoline Ar-H.~6.75 (s, 1H): Quinazoline Ar-H.~7.10 (br s, 2H): Amine protons (-NH ₂).~3.85 (s, 3H), ~3.80 (s, 3H): Methoxy protons (-OCH ₃).~3.75 (m, 4H), ~3.50 (m, 4H): Piperazine protons (-CH ₂ -).
¹³ C NMR (100 MHz, DMSO-d ₆)	Chemical Shift (δ, ppm)	~162.0: Formyl carbon (C=O).~160-100: Aromatic and quinazoline carbons.~56.0, ~55.5: Methoxy carbons.~48.0, ~42.0: Piperazine carbons.

Conclusion

The synthesis of Terazosin EP Impurity D via the nucleophilic aromatic substitution of 2-Chloro-4-amino-6,7-dimethoxyquinazoline with 1-Formylpiperazine represents a logical, efficient, and scalable pathway. This approach is grounded in well-established chemical principles and leverages readily available starting materials common in the synthesis of Terazosin itself. The detailed protocol and analytical characterization data provided in this guide serve as a comprehensive resource for researchers and drug development professionals. The successful synthesis and rigorous characterization of this impurity are indispensable for establishing a

qualified reference standard, which is critical for the accurate quality control and regulatory compliance of Terazosin API and its finished pharmaceutical forms.

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